molecular formula C8H5NO5 B8645103 3-Hydroxy-6-nitroisobenzofuran-1(3h)-one

3-Hydroxy-6-nitroisobenzofuran-1(3h)-one

Cat. No.: B8645103
M. Wt: 195.13 g/mol
InChI Key: WUQPXBMPKNIUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-6-nitroisobenzofuran-1(3h)-one is a useful research compound. Its molecular formula is C8H5NO5 and its molecular weight is 195.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5NO5

Molecular Weight

195.13 g/mol

IUPAC Name

3-hydroxy-6-nitro-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H5NO5/c10-7-5-2-1-4(9(12)13)3-6(5)8(11)14-7/h1-3,7,10H

InChI Key

WUQPXBMPKNIUCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-nitro-1(3H)-isobenzofuranone (8.99 g, 50.0 mmol) and N-bromosuccinimide (8.9 g, 50.0 mmol) in carbon tetrachloride (135 mL) was stirred and heated under reflux for one hour during which time the reaction mixture was exposed to the light from a 275 Watt, 125 Volt Hanovia sunlamp that was situated 8 inches from the flask. After cooling, the succinimide was removed by filtration, and the filtrate was evaporated in vacuo. The oily residue was mixed with water (200 mL), and the mixture was refluxed for one hour to give a clear, colorless solution. On cooling, the Compound 3a crystallized from solution. An analytical sample was prepared by recrystallization from water; m.p. 157°-160° C.; IR 3390 cm-1 (OH), 1770 cm-1 (C=O), 1H NMR (CDCl3 -Me2SO-d6 -D2O) δ6.78 (s, br, 1H, H3), 7.88 (d, 1H, H4, J4,5 =9 Hz), 8.56 (d, 1H, H5, J=9 Hz), 8.62 (s, 1H, H6).
Quantity
8.99 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One

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